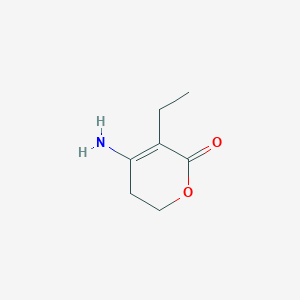
4-Amino-5-ethyl-2,3-dihydropyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-ethyl-2,3-dihydropyran-6-one, also known as AEDP, is a heterocyclic compound that has been of interest to the scientific community due to its potential use in various research applications. AEDP is a pyranone derivative that has a range of physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. 4-Amino-5-ethyl-2,3-dihydropyran-6-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have antioxidant properties and to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Amino-5-ethyl-2,3-dihydropyran-6-one in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. 4-Amino-5-ethyl-2,3-dihydropyran-6-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has some limitations, including its low yield in the synthesis reaction and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one. One area of interest is the development of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce 4-Amino-5-ethyl-2,3-dihydropyran-6-one. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been used in various scientific research applications, including the study of enzyme inhibition, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
Propiedades
Número CAS |
131792-98-8 |
|---|---|
Nombre del producto |
4-Amino-5-ethyl-2,3-dihydropyran-6-one |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3 |
Clave InChI |
UQWMXKRMCFOLPN-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCOC1=O)N |
SMILES canónico |
CCC1=C(CCOC1=O)N |
Sinónimos |
2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
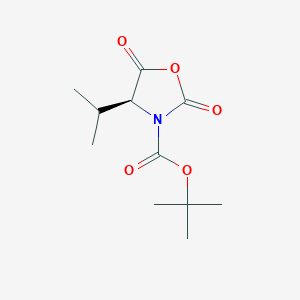
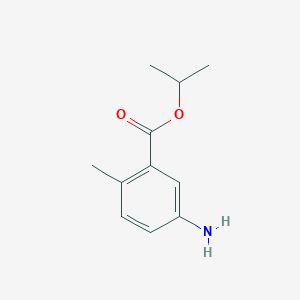
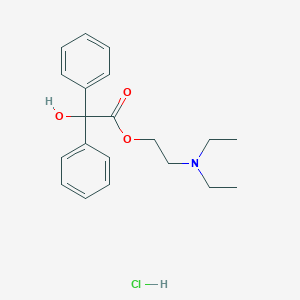
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

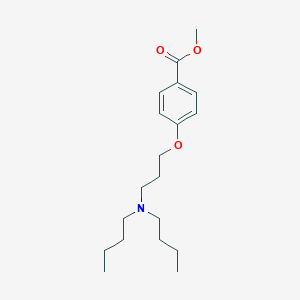
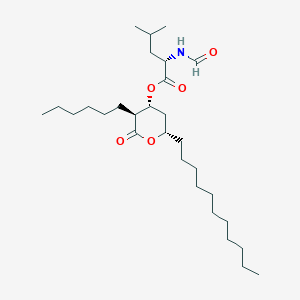
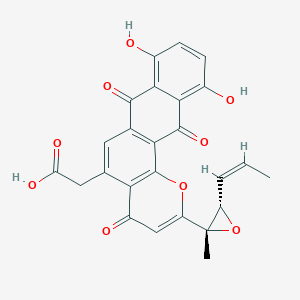
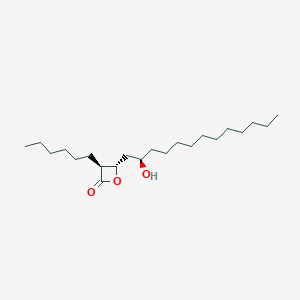

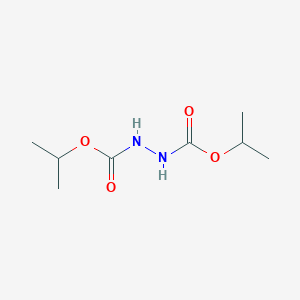
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)